1,2-Dibromo-4-difluoromethoxy-3-fluorobenzene

Physicochemical Characterization Purification Method Development Procurement Specification

Sourcing a reliable polyhalogenated building block with orthogonal reactive handles is a common bottleneck in medchem and agrochemical workflows. 1,2-Dibromo-4-difluoromethoxy-3-fluorobenzene (CAS 1804934-05-1) directly addresses this by providing a pre-functionalized 1,2,3,4-tetrasubstituted benzene core. - Dual ortho-bromine sites enable two sequential, site-selective Pd-catalyzed cross-coupling reactions from a single starting material, streamlining biaryl library synthesis. - The pre-installed -OCHF₂ group at the 4-position and fluorine at the 3-position eliminate late-stage fluorination, while the difluoromethoxy unit's conformational flexibility supports both lipophilic and polar binding interactions. - Predicted boiling point of 263 °C facilitates post-reaction distillative purification, and a density of 1.983 g·cm⁻³ provides a rapid, non-destructive QC identity check.

Molecular Formula C7H3Br2F3O
Molecular Weight 319.9 g/mol
CAS No. 1804934-05-1
Cat. No. B1530073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-4-difluoromethoxy-3-fluorobenzene
CAS1804934-05-1
Molecular FormulaC7H3Br2F3O
Molecular Weight319.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1OC(F)F)F)Br)Br
InChIInChI=1S/C7H3Br2F3O/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2,7H
InChIKeyPIXXTMZJCRSFON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dibromo-4-difluoromethoxy-3-fluorobenzene: Physicochemical Identity and Procurement Baseline


1,2-Dibromo-4-difluoromethoxy-3-fluorobenzene (CAS 1804934-05-1) is a polyhalogenated aromatic building block with the molecular formula C₇H₃Br₂F₃O and a molecular weight of 319.90 g·mol⁻¹ . Its structure features two bromine atoms at the 1- and 2-positions, a difluoromethoxy (-OCHF₂) group at the 4-position, and a fluorine atom at the 3-position, creating a unique 1,2,3,4-tetrasubstituted benzene scaffold . The compound belongs to the class of difluoromethoxy-substituted bromofluorobenzenes, which are valued in medicinal chemistry and agrochemical research as versatile intermediates for palladium-catalyzed cross-coupling reactions and as precursors to fluorinated bioactive molecules [1].

Ortho-dibromo scaffold supports sequential palladium-catalyzed cross-coupling reactions
Difluoromethoxy group provides conformational polarity switching for SAR studies
Versatile intermediate for fluorinated bioactive molecule and agrochemical research

Why Positional Isomers and Simpler Analogs Cannot Substitute


Although several dibromo-difluoromethoxy-fluorobenzene positional isomers share the identical molecular formula (C₇H₃Br₂F₃O, MW 319.90), their distinct substitution patterns produce markedly different physicochemical properties that preclude simple interchange in synthetic workflows. The 1,2-ortho-dibromo arrangement adjacent to the electron-withdrawing 3-fluorine substituent creates a unique electronic environment that governs site-selectivity in sequential cross-coupling reactions [1]. Conversely, analogs such as 1,3-dibromo-4-difluoromethoxy-2-fluorobenzene (CAS 1806324-20-8) or 1,2-dibromo-3-difluoromethoxy-4-fluorobenzene (CAS 1806347-34-1) relocate the bromine and -OCHF₂ substituents, altering both steric accessibility and electronic activation at each reactive center . The presence of the -OCHF₂ group further distinguishes this compound from simpler dibromofluorobenzenes lacking this moiety; the difluoromethoxy unit can interconvert between lipophilic and polar conformations, a property absent in -OCF₃ (intrinsically lipophilic) and -OCH₃ (polar) analogs, directly impacting downstream molecular recognition and pharmacokinetic profiles [2].

Positional isomer may shift cross-coupling selectivity

Meta-dibromo or rearranged substitution patterns alter steric and electronic activation at reactive centers, potentially changing site-selectivity observed with the 1,2-ortho arrangement.

Absence of -OCHF₂ removes conformational adaptability

Simpler dibromofluorobenzenes lacking the difluoromethoxy group cannot interconvert between lipophilic and polar conformations, which may affect downstream molecular recognition and physicochemical profiles.

Mono-bromo analog limits sequential functionalization

Analogs with a single bromine handle lack the second reactive site required for convergent, iterative coupling strategies, increasing synthesis step count and procurement overhead.

Quantitative Differentiation Against Closest Analogs


Boiling Point Elevation Distinguishes from Mono-Bromo and De-Methoxy Analogs

The predicted boiling point of 1,2-dibromo-4-difluoromethoxy-3-fluorobenzene is 263.0 ± 35.0 °C at 760 mmHg , which is approximately 43 °C higher than the mono-bromo analog 4-bromo-1-(difluoromethoxy)-2-fluorobenzene (CAS 147992-27-6, BP 211.4 ± 35.0 °C) and approximately 43 °C higher than the -OCHF₂-lacking analog 1,2-dibromo-4-fluorobenzene (CAS 2369-37-1, BP 219.7 ± 20.0 °C) . This substantial boiling point elevation reflects the additive contribution of the second bromine atom and the difluoromethoxy group to molecular weight (319.90 vs. 241.01 and 253.89 g·mol⁻¹, respectively) and polarizability, and has direct implications for purification strategy selection (e.g., distillation temperature cut points) and solvent compatibility in downstream transformations.

Boiling Point Comparison
Data to verify
Target BP: 263.0 ± 35.0 °C
Mono-Br analog: 211.4 ± 35.0 °C
-OCHF₂-lacking analog: 219.7 ± 20.0 °C
Supports purification method differentiation
Predicted values; distillation cut points may require experimental verification
Physicochemical Characterization Purification Method Development Procurement Specification

LogP Differentiation Quantifies Lipophilicity Advantage for Membrane Penetration

The target compound exhibits a predicted logP (XLogP3) of approximately 3.59 [1], positioning it in a lipophilicity range distinct from its closest chloro-analog, 1-chloro-2-(difluoromethoxy)-3-fluorobenzene (CAS 1136961-91-5, predicted logP = 3.08) , and the de-brominated parent scaffold 1-(difluoromethoxy)-3-fluorobenzene (ACD/LogP = 2.41) . The approximately +0.51 logP unit increase over the chloro analog and ~+1.18 logP unit increase over the non-halogenated parent represent a meaningful shift in predicted membrane permeability and non-specific protein binding, consistent with the known lipophilicity-enhancing effect of bromine substitution on aromatic rings. This logP differential is critical when the compound is intended as a fragment or intermediate for CNS-penetrant or intracellular-targeting programs where lipophilicity windows must be precisely controlled.

LogP Differentiation
Reported
Target XLogP3 ≈ 3.59
Chloro analog: 3.08
Non-halogenated parent: 2.41
Informs lipophilicity window for permeability-sensitive screening
Predicted logP; confirm experimentally for critical ADME decisions
Lipophilicity Drug Design ADME Prediction

Ortho-Dibromo Substitution Enables Sequential Cross-Coupling Reactivity

The 1,2-ortho-dibromo arrangement in the target compound provides two sterically and electronically distinct oxidative addition sites for palladium-catalyzed cross-coupling. Published studies on structurally related 1,2-dibromo-3,5-difluorobenzene demonstrate that site-selective Sonogashira and Suzuki–Miyaura reactions proceed with very good selectivity in favor of the sterically less hindered and electronically more activated position 1, enabling sequential installation of two different aryl, heteroaryl, or alkynyl groups from a single starting material [1][2]. In contrast, the positional isomer 1,3-dibromo-4-difluoromethoxy-2-fluorobenzene (CAS 1806324-20-8) presents a meta-dibromo relationship with different electronic cross-talk between the two reactive sites, while mono-bromo analogs such as 4-bromo-1-(difluoromethoxy)-2-fluorobenzene (CAS 147992-27-6) lack the second halogen handle required for sequential diversification strategies altogether [3]. This dual-handle architecture is essential for convergent library synthesis where molecular complexity is built through iterative coupling steps.

Sequential Cross-Coupling Reactivity
Class-level
Two ortho-Br sites enable site-selective Sonogashira and Suzuki–Miyaura reactions from a single building block
Supports convergent library synthesis with reduced intermediate inventory
Extrapolated from structurally related 1,2-dibromo-3,5-difluorobenzene; verify selectivity on target scaffold
Cross-Coupling Chemistry Building Block Utility Sequential Functionalization

Difluoromethoxy Imparts Conformational Polarity Switching

The difluoromethoxy (-OCHF₂) group in the target compound is uniquely capable of interconverting between a highly lipophilic conformation and a polar conformation through rotation around the C–O bond, as established by Müller's vector analysis of partially fluorinated alkoxy groups [1]. This conformational polarity switching is not available to the trifluoromethoxy (-OCF₃) analog, which is diagnosed as an intrinsically lipophilic unit, nor to the methoxy (-OCH₃) analog, which lacks the fluorine-mediated lipophilicity gain [1]. The 1,3-difluoro pattern formed by the 3-fluorine substituent and the geminal difluoro moiety of -OCHF₂ in this compound further contributes to a conformation-dependent polarity profile similar to that observed for vicinal difluoroalkoxy motifs, which have been identified as promising scaffolds for keeping lipophilicity low while enabling environmental adaptivity [1][2].

Conformational Polarity Switching
Class-level
-OCHF₂ interconverts between lipophilic and polar conformations; -OCF₃ and -OCH₃ are confined to single polarity regimes
Enables the same scaffold to probe both lipophilic and polar binding pockets
Based on bond vector analysis (Müller 2014); context-dependent modulation range
Conformational Polarity Medicinal Chemistry Isosteric Replacement

Density Differentiates Procurement Identity from Isomeric Analogs

The target compound has a predicted density of 1.983 ± 0.06 g·cm⁻³ , which is substantially higher than the mono-bromo analog 4-bromo-1-(difluoromethoxy)-2-fluorobenzene (density 1.7 ± 0.1 g·cm⁻³) and approximately 0.031 g·cm⁻³ lower than the -OCHF₂-lacking analog 1,2-dibromo-4-fluorobenzene (density 2.014 g·cm⁻³) . All three isomeric dibromo-difluoromethoxy-fluorobenzenes (CAS 1804934-05-1, 1806324-20-8, and 1806347-34-1) share the identical molecular weight (319.90 g·cm⁻³) and molecular formula (C₇H₃Br₂F₃O), making density a critical orthogonal parameter for incoming identity verification when confirmatory NMR or LCMS reference standards are not yet available for the specific positional isomer being procured.

Density for Identity Confirmation
Data to verify
Target density: 1.983 ± 0.06 g·cm⁻³
Mono-Br analog: 1.7 ± 0.1 g·cm⁻³
-OCHF₂-lacking dibromo: 2.014 g·cm⁻³
Facilitates incoming identity verification when isomers share identical MW
Predicted density; orthogonal QC check before confirmatory NMR
Procurement Quality Control Identity Confirmation Inventory Management

Optimal Research and Industrial Application Scenarios


Sequential Cross-Coupling for Divergent Library Synthesis

The ortho-dibromo substitution pattern enables two sequential, site-selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura followed by Sonogashira or Buchwald–Hartwig) from a single starting material, as demonstrated for structurally related 1,2-dibromo-3,5-difluorobenzene scaffolds [1][2]. This dual-handle reactivity allows medicinal chemistry teams to construct diversely substituted biaryl and heterobiaryl libraries with the -OCHF₂ and fluorine substituents pre-installed, eliminating the need for late-stage fluorination. The predicted boiling point of 263 °C supports post-reaction distillative purification when volatile coupling partners are used .

Conformational Polarity Probe in Fragment-Based Drug Discovery

The -OCHF₂ group's ability to interconvert between lipophilic and polar conformations makes this compound an ideal fragment or building block for probing binding-site polarity adaptability [3]. Unlike -OCF₃-substituted fragments that are locked in a lipophilic conformation, or -OCH₃-substituted analogs confined to polar interactions, the target compound can serve both roles, reducing the number of fragments needed to explore a given pharmacophore. The predicted logP of ~3.59 positions it within the Rule-of-Three compliant fragment space for moderately lipophilic targets [4].

Agrochemical Intermediate for Pyrethroid-Class Development

Difluoromethoxyaromatic compounds are established intermediates in the synthesis of pyrethroid pesticides, where the -OCHF₂ group contributes to enhanced metabolic stability and insecticidal potency [5]. The dual bromine substituents provide reactive handles for introducing the ester and alcohol components characteristic of Type I and Type II pyrethroids. The compound's higher boiling point and density relative to mono-bromo analogs facilitate its use in continuous-flow manufacturing processes where phase separation and thermal stability are critical process parameters .

Procurement Specification Control for Isomer-Sensitive GMP Supply Chains

When this compound serves as a registered intermediate in a GMP synthesis route, the combination of molecular weight (319.90), predicted density (1.983 g·cm⁻³), and predicted boiling point (263 °C) provides a multi-parameter identity specification that distinguishes it from the isomeric dibromo-difluoromethoxy-fluorobenzenes (CAS 1806324-20-8 and 1806347-34-1) that share identical molecular weight and formula . Incoming QC protocols can employ density measurement (rapid, non-destructive) as a primary identity check, reserving confirmatory ¹⁹F NMR for lot-release certification.

Application
Selection Property
Validation Focus
Sequential Cross-Coupling for Divergent Library Synthesis
Ortho-dibromo scaffold reactivity
Site-selectivity verification by model coupling reactions
Conformational Polarity Probe in Fragment-Based Drug Discovery
-OCHF₂ conformational switching behavior
LogP and conformational analysis in target binding assays
Agrochemical Intermediate for Pyrethroid-Class Research
Dual bromine handles with fluorinated motif
Metabolic stability and coupling efficiency in agrochemical research
Identity Control for Isomer-Sensitive Supply Chains
Multi-parameter identity (density, BP, MW)
Incoming QC by density check and confirmatory ¹⁹F NMR
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